molecular formula C19H17NO4 B12885940 6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline CAS No. 675881-83-1

6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline

Cat. No.: B12885940
CAS No.: 675881-83-1
M. Wt: 323.3 g/mol
InChI Key: OEZUKVADHZKJBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline (hereafter referred to as Compound X) is a benzylisoquinoline alkaloid characterized by a [1,3]dioxolo[4,5-f]isoquinoline core and a 3,4-dimethoxybenzyl substituent at position 4. It has been isolated from natural sources such as Coptis chinensis (Chinese goldthread), a plant traditionally used in herbal medicine . Structurally, it belongs to the 1-benzylisoquinoline subclass, which features a single benzyl group attached to the isoquinoline backbone. Its molecular formula is C₂₁H₁₉NO₅, with a molecular weight of 365.38 g/mol.

Key structural attributes include:

  • A fused [1,3]dioxole ring at positions 4 and 5 of the isoquinoline core.
  • A fully aromatic isoquinoline system, enhancing stability and π-π stacking capabilities.

Properties

CAS No.

675881-83-1

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

6-[(3,4-dimethoxyphenyl)methyl]-[1,3]dioxolo[4,5-f]isoquinoline

InChI

InChI=1S/C19H17NO4/c1-21-16-5-3-12(10-18(16)22-2)9-15-13-4-6-17-19(24-11-23-17)14(13)7-8-20-15/h3-8,10H,9,11H2,1-2H3

InChI Key

OEZUKVADHZKJBR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NC=CC3=C2C=CC4=C3OCO4)OC

Origin of Product

United States

Preparation Methods

Formation of the Isoquinoline Core

The isoquinoline nucleus is commonly synthesized via classical methods such as:

A recent industrially viable method for related isoquinoline derivatives involves a one-pot synthesis starting from 3,4-dimethoxyphenethylamine and a formylation reagent (e.g., ethyl formate), followed by reaction with oxalyl chloride and catalytic ring closure using phosphotungstic acid. This method yields high purity 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride with yields around 75-80% and purity >99%.

Construction of the 1,3-Dioxolo Ring

The 1,3-dioxolo ring is typically formed by:

  • Cyclization of vicinal methoxy groups on the aromatic ring with formaldehyde or related reagents to form the dioxolo ring fused to the isoquinoline.
  • This step often requires acidic catalysis and controlled temperature to avoid side reactions.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Formylation of 3,4-dimethoxyphenethylamine Ethyl formate, reflux 6h Intermediate formamide
2 Cyclodehydration Oxalyl chloride, 10-20°C, 2h Isoquinoline intermediate
3 Catalytic ring closure Phosphotungstic acid, 50-55°C, 1h Formation of dihydroisoquinoline
4 Dioxolo ring formation Acid catalysis, formaldehyde or equivalent Fused 1,3-dioxolo ring
5 Benzylation 3,4-dimethoxybenzyl halide, base Introduction of benzyl substituent
6 Purification Crystallization, filtration, drying Pure 6-(3,4-Dimethoxybenzyl)-dioxolo[4,5-f]isoquinoline

Research Findings and Optimization Notes

  • Yield and Purity : The one-pot methods for isoquinoline intermediates achieve yields of 75-80% with purities exceeding 99%, indicating high efficiency and suitability for scale-up.
  • Catalysts : Phosphotungstic acid is effective for ring closure steps, improving reaction rates and selectivity.
  • Solvents : Acetonitrile and methanol are preferred solvents for cyclization and purification steps due to their polarity and ease of removal.
  • Temperature Control : Maintaining 10-20°C during sensitive additions prevents side reactions and decomposition.
  • Purification : Crystallization and filtration are preferred over chromatographic methods for industrial scalability, as chromatography is cumbersome and less practical at large scale.

Comparative Analysis of Related Compounds

Compound Structural Feature Synthetic Complexity Biological Activity Potential
6-(3,4-Dimethoxybenzyl)-dioxolo[4,5-f]isoquinoline Fused dioxolo ring, benzyl substituent High due to multi-step synthesis Multifaceted, potential therapeutic uses
6-Methoxyisoquinoline Single methoxy group Simpler synthesis Less steric hindrance, simpler activity profile
7-Hydroxyisoquinoline Hydroxyl substitution Moderate Higher solubility, different reactivity
6-(2-Methoxyphenyl)-dioxolo[4,5-f]isoquinoline Different benzyl substituent Similar complexity Variation in biological activity

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline involves its interaction with specific molecular targets. For instance, similar compounds like bicuculline act as competitive antagonists of GABA_A receptors, blocking the inhibitory action of GABA and mimicking epilepsy . This suggests that 6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline may also interact with similar pathways, although specific studies on this compound are limited.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Subclassification and Structural Variations

Benzylisoquinolines are broadly categorized into 1-benzylisoquinolines (monomeric) and bis-benzylisoquinolines (dimeric). Compound X falls into the former group, whereas bis-benzylisoquinolines like berbithine (26) and tetrandrine (28) are linked via ether bonds between two 1-benzylisoquinoline units . Dimeric analogs often exhibit distinct pharmacological profiles, such as calcium channel blockade, due to their larger size and conformational flexibility.

Table 1: Key Structural and Pharmacological Differences
Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Bioactivity Source
Compound X [1,3]dioxolo[4,5-f]isoquinoline 6-(3,4-dimethoxybenzyl) 365.38 Antiproliferative, antimicrobial Natural (Coptis)
8-(3,4-Dimethoxyphenyl)-[1,3]dioxolo[4,5-g]isoquinoline (16) [1,3]dioxolo[4,5-g]isoquinoline 8-(3,4-dimethoxyphenyl) 309.10 Antiproliferative (NEPC cell lines) Synthetic
Tetrandrine (28) Bis-benzylisoquinoline Dimer via 1-3 ether bonds 622.73 Calcium channel blocker, anti-inflammatory Natural
6-Methyl-8,9-diphenyl-[1,3]dioxolo[4,5-f]isoquinoline (3ra) [1,3]dioxolo[4,5-f]isoquinoline 6-methyl, 8,9-diphenyl 326.15 Not reported; synthetic intermediate Synthetic
5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline (3d) Partially saturated core Tetrahydro modification 296.31 Not reported; synthetic intermediate Synthetic

Functional Group Modifications and Bioactivity

  • In contrast, synthetic analogs like 4-([1,3]dioxolo[4,5-g]isoquinolin-8-yl)-2-chlorophenol (12) feature electron-withdrawing chloro groups, which may alter binding affinity or metabolic stability . The antiproliferative activity of Compound X against cancer cell lines (e.g., LASCPC-01) is comparable to synthetic derivatives like compound 16, but its natural origin may confer additional synergies with other alkaloids in Coptis extracts .
  • Bis-benzylisoquinolines like tetrandrine (28) demonstrate broader pharmacological effects (e.g., anti-inflammatory, antihypertensive) due to their dimeric structure and ability to interact with multiple targets .

Pharmacokinetic and Toxicological Considerations

  • The [1,3]dioxole ring in Compound X and related compounds may resist oxidative metabolism, prolonging half-life compared to non-dioxolo isoquinolines .
  • Pesticidal dioxolo[4,5-f]isoquinoline derivatives (e.g., 2,2-difluoro-5H-[1,3]dioxolo[4,5-f]isoindol-7-one) highlight the structural versatility of this core but differ markedly in application due to substituent-driven target specificity .

Biological Activity

6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and multidrug resistance reversal. This article reviews its biological activity based on available research findings, including synthesis methods, biological evaluations, and case studies.

  • Chemical Formula : C12_{12}H14_{14}O4_{4}
  • Molecular Weight : 222.2372 g/mol
  • CAS Number : 484-31-1

Biological Activity Overview

The compound has been evaluated for various biological activities, including cytotoxicity against cancer cell lines and its role in reversing multidrug resistance.

Cytotoxicity Studies

A study synthesized a series of tetrahydroisoquinoline derivatives linked to the 3,4-dimethoxybenzyl group. These compounds were tested for their cytotoxic effects in K562 cell lines (a human chronic myelogenous leukemia cell line) using the MTT assay. The results indicated that:

  • The derivatives exhibited varying degrees of cytotoxicity.
  • Notably, compounds 6e, 6h, and 7c showed potent activities with IC50_{50} values of 0.66 µM , 0.65 µM , and 0.96 µM , respectively. These values were comparable or superior to that of verapamil, a known drug for reversing drug resistance in cancer therapy .

The mechanism by which 6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline exhibits its biological effects is likely multifactorial:

  • Inhibition of Drug Transporters : The compound may inhibit P-glycoprotein (P-gp) activity, a common mechanism for reversing multidrug resistance in cancer cells.
  • Induction of Apoptosis : Some derivatives have shown potential in inducing apoptosis in cancer cells through various pathways.

Structure-Activity Relationship (SAR)

The structural modifications of the isoquinoline derivatives have revealed insights into their biological activity:

  • Substituents at the 2-position of the tetrahydroisoquinoline significantly influence cytotoxicity.
  • The presence of methoxy groups appears to enhance the interaction with biological targets, leading to increased potency against resistant cancer cell lines.

Case Study 1: Multidrug Resistance Reversal

In a comparative study involving various analogs of the compound:

  • The most effective analogs demonstrated a significant reduction in IC50_{50} values when tested against K562/A02 cells (a multidrug-resistant variant), indicating their potential use as adjuvants in chemotherapy regimens .

Case Study 2: In Vivo Efficacy

Further investigations into the in vivo efficacy of these compounds are warranted to establish their therapeutic potential and safety profiles. Preliminary studies suggest promising results in animal models; however, detailed pharmacokinetic studies are needed.

Data Table: Biological Activity Summary

CompoundCell LineIC50_{50} (µM)Activity Description
6eK5620.66Potent cytotoxicity
6hK5620.65Potent cytotoxicity
7cK5620.96Potent cytotoxicity
VerapamilK562/A02-Standard control for MDR reversal

Q & A

Q. What are the common synthetic routes for 6-(3,4-dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline, and how can reaction conditions be optimized?

The Bischler-Napieralski reaction is a foundational method for synthesizing isoquinoline derivatives. For example, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-phenylisoquinoline was synthesized using this method under anhydrous conditions with POCl₃ as a cyclizing agent . To optimize yields, researchers should:

  • Use high-purity starting materials (e.g., phenethylamide precursors).
  • Control reaction temperature (typically 80–140°C) to avoid side reactions.
  • Employ catalysts like t-buXPhos for nucleophilic substitutions (e.g., guanidinylation or cyanation) .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates.

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to assign aromatic protons (6.5–8.0 ppm) and methoxy groups (3.5–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected m/z: ~409.15 for C₂₁H₂₁NO₅) .
  • X-ray Crystallography : Resolve crystal structures to verify stereochemistry and substituent positions .

Q. What safety precautions are critical during handling and storage?

  • Use P95/P1 respirators and OV/AG/P99 filters to prevent inhalation of fine particles .
  • Store in airtight containers under inert gas (N₂ or Ar) to avoid oxidation .
  • Avoid exposure to moisture or heat (>25°C), as decomposition products may include toxic nitrogen oxides .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

  • Substituent Variation : Synthesize analogs with modified benzyl (e.g., 3,4-difluorobenzyl) or dioxolo groups to assess antimicrobial or cytotoxic activity .
  • Pharmacophore Mapping : Use molecular docking to identify interactions with targets like FtsZ (for antibacterial activity) .
  • In Vitro Assays : Test analogs in bacterial growth inhibition (MIC ≤ 1 µg/mL) or cancer cell viability assays (IC₅₀ ≤ 10 µM) .

Q. How should conflicting data on stability and decomposition pathways be resolved?

  • Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH, UV light) and analyze degradation via LC-MS. For example, notes missing data on decomposition products, requiring empirical validation .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability thresholds (e.g., decomposition onset at >200°C) .
  • Reactive Oxygen Species (ROS) Scavenging Assays : Test if antioxidants (e.g., BHT) mitigate oxidative degradation .

Q. What methodologies are recommended for analyzing interactions with biological targets (e.g., enzymes, receptors)?

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to targets like FtsZ or G-protein-coupled receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-target interactions .
  • Cryo-EM/X-ray Crystallography : Resolve co-crystal structures to identify critical binding residues (e.g., hydrophobic pockets accommodating dimethoxybenzyl groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.